molecular formula C11H21N3O4S B2722798 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide CAS No. 1219913-21-9

4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Cat. No.: B2722798
CAS No.: 1219913-21-9
M. Wt: 291.37
InChI Key: VGKJPRYRGVMDAL-UHFFFAOYSA-N
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Description

4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide is a chemical compound with a complex structure that includes a cyclopropylsulfonyl group, a methoxyethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyclopropylsulfonyl group, and the attachment of the methoxyethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide include other piperazine derivatives and sulfonyl-containing compounds. Examples include:

  • N-(2-methoxyethyl)piperazine-1-carboxamide
  • 4-(cyclopropylsulfonyl)piperazine
  • N-(2-methoxyethyl)-4-(methylsulfonyl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-cyclopropylsulfonyl-N-(2-methoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4S/c1-18-9-4-12-11(15)13-5-7-14(8-6-13)19(16,17)10-2-3-10/h10H,2-9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKJPRYRGVMDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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